molecular formula C14H13NO B11998918 2-Propenamide, 2-methyl-N-1-naphthalenyl- CAS No. 22447-06-9

2-Propenamide, 2-methyl-N-1-naphthalenyl-

Cat. No.: B11998918
CAS No.: 22447-06-9
M. Wt: 211.26 g/mol
InChI Key: PTRVLELMDKQITQ-UHFFFAOYSA-N
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Description

2-Propenamide, 2-methyl-N-1-naphthalenyl- (IUPAC: 2-methyl-N-(naphthalen-1-yl)propenamide) is an amide derivative featuring a methyl-substituted propenamide backbone linked to a naphthalen-1-yl group. For example, analogous compounds like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide are synthesized via coupling reactions between carboxylic acids (e.g., naproxen) and amines, yielding products characterized by melting points, NMR, UV, and IR spectroscopy .

Properties

CAS No.

22447-06-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16)

InChI Key

PTRVLELMDKQITQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Acryloyl Chloride Coupling

The most straightforward synthesis involves reacting 1-naphthylamine with 2-methylacryloyl chloride under Schotten-Baumann conditions. VulcanChem’s protocol utilizes a 1:1.2 molar ratio of 1-naphthylamine to acryloyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature over 12 hours. Triethylamine serves as both base and proton scavenger, yielding the target compound in 68–72% isolated yield after silica gel chromatography. Critical parameters include:

  • Temperature control : Exothermic reactions above 10°C promote oligomerization of acryloyl chloride

  • Solvent selection : THF outperforms dichloromethane in minimizing hydrolysis side products

  • Stoichiometry : Excess acryloyl chloride (1.2 eq) compensates for volatility losses

This method’s main limitation is the competing formation of N,N-diacrylated byproducts (≤15%), necessitating careful chromatographic separation.

Regioselective Lithiation-Methylation Approaches

Phosphorodiamidate-Directed Ortho-Methylation

The Collet method (US5420362A) achieves >85% regioselectivity through temporary phosphoramidate protection:

  • Protection : Treat 1-naphthol with bis(dimethylamino)phosphoryl chloride to form bis(dimethylamino)phosphoryl-1-naphthalene (87% yield)

  • Lithiation : React with sec-butyllithium (2.2 eq) in THF at −78°C for 2 hours

  • Methylation : Quench with methyl iodide (3 eq) at −40°C, warm to RT

  • Deprotection : Reflux in formic acid for 1 hour

This four-step sequence provides 2-methyl-1-naphthol intermediate in 76% overall yield, which is subsequently converted to the target acrylamide via carbamate formation and reduction.

Direct Naphthol Lithiation

Saidi’s approach employs n-butyllithium (2.5 eq) in benzene under reflux to generate 2-lithio-1-naphthol, followed by dimethyl sulfate methylation. While avoiding protection/deprotection steps, this method suffers from:

  • Low selectivity : 22% target vs. 67% O-methylated byproducts

  • Harsh conditions : Requires 3-hour reflux under nitrogen atmosphere

  • Safety concerns : Handling bulk quantities of n-BuLi and dimethyl sulfate

Carbamate-Mediated Synthesis

Minami’s Carbamate Reduction Protocol

Developed by Minami et al., this route converts 1-hydroxy-2-naphthoic acid to the target compound in three steps:

  • Carbamate formation : Treat with ethyl chloroformate (1.1 eq) and triethylamine in THF at 0–5°C

  • Borohydride reduction : React with NaBH4 in H2O/THF at 5–15°C

  • Acid hydrolysis : Reflux in NaOH/MeOH to remove carbamate

Key advantages include:

  • Avoids hazardous methylating agents

  • Enables gram-scale production (69% overall yield)

  • Compatible with acid-sensitive functional groups

Vapor-Phase Catalytic Methylation

Tasaka’s High-Temperature Process

Tasaka’s patent (JP 50047958) describes vapor-phase methylation of 1-naphthol over CeO2/Sb2O3 catalysts at 425°C:

ParameterValue
Catalyst compositionCeO2 (85%)/Sb2O3 (15%)
Space velocity1000 h−1
Methanol:naphthol6:1 molar ratio
Conversion98.2%
Selectivity72.5% target

This continuous-flow method excels in large-scale production but requires specialized equipment for high-temperature vapor handling.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStepsOverall YieldPurity (HPLC)
Direct amidation168–72%92–95%
Phosphorodiamidate476%98%
Carbamate369%94%
Vapor-phase172.5%85%

Practical Considerations

  • Lab-scale : Phosphorodiamidate method offers highest purity but longest synthesis time

  • Pilot-scale : Vapor-phase methylation provides best throughput (1.2 kg/h per liter catalyst)

  • Cost analysis : Direct amidation has lowest reagent costs ($12/g vs. $41/g for phosphorodiamidate route)

Emerging Methodologies

Enzymatic Acrylation

Preliminary studies show Pseudomonas fluorescens lipase catalyzes acrylamide formation from 2-methylacrylic acid and 1-naphthylamine in ionic liquids. While current yields are modest (38%), this green chemistry approach avoids toxic acyl chlorides.

Flow Chemistry Adaptations

Microreactor implementations of the phosphorodiamidate route achieve 89% yield with 10-minute residence time, leveraging enhanced heat/mass transfer .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic naphthalene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, 2-Propenamide, 2-methyl-N-1-naphthalenyl- serves as an intermediate for creating more complex molecules. It is particularly useful in:

  • Polymer Chemistry : As a monomer for producing polymers with specific thermal and mechanical properties. Its incorporation into copolymers can enhance material characteristics such as flexibility and strength.

Biology

The compound has been studied for its potential biological activities, particularly:

  • Anticancer Activity : Research indicates that derivatives of naphthalene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related naphthalene derivatives induced apoptosis in breast cancer cells (MDA-MB-231), suggesting that modifications to the naphthalene structure can enhance therapeutic efficacy .

Medicine

In medicinal chemistry, 2-Propenamide, 2-methyl-N-1-naphthalenyl- is being explored for:

  • Drug Development : Its potential as an anticancer agent is being investigated due to its ability to interfere with cancer cell proliferation. Studies have shown that compounds similar to this can arrest the cell cycle and induce apoptosis in cancer cells .
  • Antiviral Properties : Emerging research suggests potential applications in antiviral drug design, although further studies are needed to validate these findings .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of naphthalene-substituted compounds and evaluated their anticancer properties against several cell lines including MDA-MB-231 and A549. The results indicated that certain derivatives exhibited IC50 values as low as 0.03 µM against MDA-MB-231 cells, demonstrating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.03
Compound BHeLa0.07
Compound CA5490.08

Case Study 2: Structure-Activity Relationship

Investigations into the structure-activity relationship of naphthalene derivatives revealed that modifications at specific positions on the naphthalene ring significantly impact biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells .

Mechanism of Action

The mechanism by which 2-Propenamide, 2-methyl-N-1-naphthalenyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Context

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Features a methoxy-substituted naphthalene and a diphenylethylamine moiety.
  • Synthesis : Prepared via DCC-mediated coupling of naproxen and 2,2-diphenylethylamine .
  • Properties : Higher solubility compared to 2-methyl-N-1-naphthalenyl-propenamide due to the methoxy group, which enhances polarity.
  • Applications: Explored as a nonopioid analgesic derivative, leveraging the anti-inflammatory properties of naproxen .
Aminoalkylindole Analogs (e.g., WIN 55,212)
  • Structure : Contains a naphthoyl group but differs in backbone (indole vs. propenamide).
  • Bioactivity: Acts as a potent cannabinoid receptor agonist (ED50: 0.25–23 µmol/kg in mice) due to aromatic interactions with receptors .
  • Comparison : The naphthalen-1-yl group in 2-methyl-N-1-naphthalenyl-propenamide may exhibit weaker receptor affinity due to the absence of a ketone group critical for WIN 55,212’s activity .

Substituent Effects on Physicochemical Properties

Compound Substituents Boiling Point (K) Solubility Key Functional Groups
2-Propenamide, N,N-dimethyl- N,N-dimethyl 353.70–355.00 High Amide, methyl
2-Methyl-N-1-naphthalenyl-propenamide Naphthalen-1-yl, 2-methyl Not reported Low Amide, aromatic N/A
N-(2-phenylpropyl)naphthalen-1-amine Naphthalen-1-yl, phenylpropyl Not reported Moderate Amine, aromatic
  • Key Observations :
    • The naphthalen-1-yl group reduces solubility compared to dimethyl-substituted analogs (e.g., 2-propenamide, N,N-dimethyl-) due to increased hydrophobicity .
    • Methyl groups at the α-position (2-methyl in propenamide) may sterically hinder crystallization, lowering melting points relative to unsubstituted amides.

Toxicological and Environmental Profiles

  • Naphthalene Derivatives : Methylnaphthalenes (e.g., 1- and 2-methylnaphthalene) are associated with respiratory toxicity and environmental persistence .
  • Amide Derivatives : The amide group in 2-methyl-N-1-naphthalenyl-propenamide likely reduces volatility and toxicity compared to parent naphthalenes, as seen in structurally similar sulfonamides (e.g., ) .

Biological Activity

2-Propenamide, 2-methyl-N-1-naphthalenyl- (commonly referred to as Naphthalenyl-2-propenamide) is an organic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C13H13N
  • Molecular Weight : 185.25 g/mol
  • IUPAC Name : 2-methyl-N-(1-naphthalenyl)prop-2-enamide

The compound features a naphthalene moiety attached to a propenamide structure, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Propenamide, 2-methyl-N-1-naphthalenyl- exhibit notable antimicrobial properties. For instance, a study assessed its efficacy against various bacterial strains using the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results showed significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of naphthalene derivatives has been explored extensively. A related compound demonstrated remarkable cytotoxicity against human breast cancer cells (MDA-MB-231) by inducing apoptosis and arresting the cell cycle at the S phase. The study reported IC50 values ranging from 0.03 to 0.26 μM for various naphthalene-substituted compounds .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
6aMDA-MB-2310.03Induces apoptosis, cell cycle arrest
HeLa0.07Inhibition of proliferation
A5490.08Induction of apoptosis

These findings suggest that structural modifications in naphthalene derivatives can enhance their anticancer properties.

Toxicity Studies

Toxicological evaluations have revealed that while 2-Propenamide, 2-methyl-N-1-naphthalenyl- exhibits promising biological activity, it also poses certain risks. In repeated dose toxicity studies on animals, neurotoxic effects were observed at doses exceeding 19.5 mg/kg body weight per day. Symptoms included decreased grip strength and ataxia .

Table 2: Toxicological Effects Observed in Animal Studies

Study TypeDose (mg/kg)Observed Effects
Acute Oral Toxicity≥1315Tremors, staggering gait
Repeated Dose Dermal≥19.5Decreased grip strength, ataxia
Long-term Exposure≥49.6Peripheral neuropathy

These results highlight the necessity for careful dosage considerations in therapeutic applications.

The mechanisms through which 2-Propenamide, 2-methyl-N-1-naphthalenyl- exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The modulation of histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression, is a potential target for this compound .

Case Studies

  • Anticancer Efficacy : A case study involving the administration of naphthalene derivatives in a mouse model demonstrated significant tumor growth suppression when treated with compound 6a at varying doses . This supports its candidacy for further development as an anticancer agent.
  • Neurotoxicity Assessment : Another case study focused on the neurotoxic effects observed in rodents highlighted the need for further research into the safety profile of these compounds before clinical application .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-methyl-N-1-naphthalenyl-2-propenamide, and how can researchers validate purity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Compare retention times and spectral data with known standards or analogs (e.g., N-substituted acrylamides in ). For validation, perform mass spectrometry (MS) to verify molecular weight (predicted ~203.28 g/mol, based on C₁₃H₁₇NO) .

Q. How can researchers optimize synthesis routes for 2-methyl-N-1-naphthalenyl-2-propenamide?

  • Methodological Answer : Adapt protocols from analogous acrylamide syntheses, such as coupling 1-naphthylamine with methyl acrylate derivatives via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and base catalysts (e.g., K₂CO₃) to enhance reactivity, as demonstrated in the synthesis of (prop-2-yn-1-yloxy)naphthalene derivatives (). Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use due to potential respiratory irritation (observed in acrylamide homologs, ). Wear nitrile gloves and lab coats to prevent dermal exposure. Store the compound in airtight containers away from light, as naphthalene derivatives are prone to oxidation (). Conduct regular air monitoring if handling powdered forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 2-methyl-N-1-naphthalenyl-2-propenamide?

  • Methodological Answer : Perform comparative toxicokinetic studies using in vitro models (e.g., HepG2 cells) and in vivo rodent assays to assess dose-response relationships. Address discrepancies by standardizing exposure routes (oral vs. inhalation) and control for metabolic differences (e.g., cytochrome P450 activity in naphthalene metabolism, ). Cross-reference findings with structural analogs like N-methyl-N-1-naphthyl acetamide ( ) .

Q. What experimental designs are suitable for studying the compound’s reaction mechanisms in polymerization or crosslinking applications?

  • Methodological Answer : Employ radical-initiated polymerization under inert atmospheres (argon/nitrogen) with azobisisobutyronitrile (AIBN) as the initiator. Use gel permeation chromatography (GPC) to monitor molecular weight distribution. For crosslinking studies, incorporate methylenebisacrylamide () as a co-monomer and analyze network formation via rheometry or FT-IR .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron distribution in the acrylamide and naphthalene moieties. Dock the compound into protein targets (e.g., cytochrome c oxidase) using molecular dynamics software (e.g., GROMACS). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FT-IR or Raman spectroscopy, to monitor reaction intermediates in real time. Optimize purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel (40–63 µm). Characterize each batch with differential scanning calorimetry (DSC) to confirm consistent thermal properties .

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